Trapidil

Overview

Description

Trapidil is a small molecule compound with the chemical formula C10H15N5 . It was originally developed as a vasodilator and antiplatelet agent and has been used to treat patients with ischemic coronary heart, liver, and kidney disease . This compound acts as an antagonist of platelet-derived growth factor, making it useful in preventing platelet aggregation and promoting vasodilation .

Mechanism of Action

Target of Action

Trapidil primarily targets two key components in the body :

Mode of Action

This compound exerts its effects through multiple mechanisms :

- Inhibition of cAMP phosphodiesterase : this compound inhibits cAMP phosphodiesterase enzymes, leading to an increase in cAMP levels. This increase potentiates the inhibition of platelets by adenosine, reducing platelet activation and decreasing thromboxane A2 generation .

- Antagonism of PDGFR-β : this compound also acts as an antagonist of PDGFR-β, inhibiting the activity of platelet-derived growth factor (PDGF) .

Biochemical Pathways

The increase in cAMP levels due to this compound’s action leads to several downstream effects :

- Vasodilation : The increase in cAMP is likely responsible for the vasodilatory action of this compound .

- Activation of Protein Kinase A (PKA) : The increase in cAMP activates PKA, which in turn activates L-type calcium channels in the heart, leading to increased depolarization and a positive inotropic effect .

- Inhibition of Mitogenesis : PKA inactivates Raf-1, an activator of mitogen-activated protein kinase (MAPK). This leads to a reduction in MAPK activation, preventing mitogenesis due to PDGF binding to PDGF receptors .

Pharmacokinetics

This compound has a Tmax (time to reach maximum concentration in the blood) of 1 hour . The half-life of elimination is 1.31 hours for a single dose and 1.14 hours for steady-state dosing . The apparent clearance is 179 mL/min for a single dose and 273 mL/min for steady-state dosing .

Result of Action

The primary results of this compound’s action are vasodilation and antiplatelet effects . By inhibiting PDGF, it also prevents mitogenesis . These actions make this compound effective in treating conditions like ischemic coronary heart disease .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in patients with liver cirrhosis, the elimination of this compound is decreased, but the elimination half-life at steady state is relatively short (2.4 hours), which should prevent accumulation of this compound even in cirrhotic patients . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Trapidil is known to interact with various enzymes and proteins. It is an inhibitor of phosphodiesterase and platelet-derived growth factor . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to diminish renal and hepatic injury induced by cyclosporine in rats . It influences cell function by attenuating the levels of serum creatinine, urea, aspartate aminotransferase (AST), and alanine aminotransferase (ALT), among others .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits enzymes, and changes gene expression. For example, it inhibits phosphodiesterase, which decreases platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term protective effects against tissue injury . Information on its stability and degradation is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to decrease the long-term histologic damage that occurs after experimental testicular torsion

Preparation Methods

The preparation of trapidil involves several steps:

Cyclization: Aminoguanidine bicarbonate is reacted with formic acid and glacial acetic acid to form amino-triazole.

Condensation: The amino-triazole is then reacted with ethyl acetoacetate to form hydroxyl-zole.

Chloro Substitution: Hydroxyl-zole is reacted with phosphorus oxychloride in dichloroethane to form chloro-zole.

Amine Substitution: Chloro-zole is reacted with diethylamine to form amine-zole.

Crude Extraction: The amine-zole is extracted using gasoline to obtain crude this compound.

Refining, Crystallization, Centrifugation, and Drying: The crude this compound is refined, crystallized, centrifuged, and dried to obtain the final product.

Chemical Reactions Analysis

Trapidil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Scientific Research Applications

Trapidil has a wide range of scientific research applications:

Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.

Comparison with Similar Compounds

Trapidil is unique in its dual action as a vasodilator and antiplatelet agent. Similar compounds include:

Dipyridamole: Another antiplatelet agent that inhibits phosphodiesterase and increases cAMP levels.

Ticlopidine: An antiplatelet agent that inhibits adenosine diphosphate (ADP)-induced platelet aggregation.

Clopidogrel: A widely used antiplatelet agent that inhibits ADP-induced platelet aggregation.

Cilostazol: A phosphodiesterase inhibitor that increases cAMP levels and has vasodilatory and antiplatelet effects.

This compound’s unique mechanism of action and its ability to inhibit platelet-derived growth factor make it distinct from these other compounds.

Biological Activity

Trapidil, a triazolopyrimidine compound, is primarily recognized for its role as a platelet-derived growth factor (PDGF) antagonist. Its biological activity extends to various therapeutic applications, including the treatment of cardiovascular diseases and certain types of tumors, particularly meningiomas. This article explores the diverse biological activities of this compound, supported by recent research findings and clinical studies.

This compound's primary mechanism involves antagonizing PDGF signaling pathways, which play a crucial role in cell proliferation and survival. By inhibiting PDGF receptors, this compound reduces the mitogenic stimulation that contributes to pathologies such as restenosis after angioplasty and tumor growth in meningiomas.

Inhibition of Meningioma Cell Proliferation

Recent studies have demonstrated that this compound significantly inhibits the proliferation of human meningioma cells in vitro. The antiproliferative effect is dose-dependent, with maximum inhibition observed at concentrations around 100 µg/ml. This effect was noted even in the presence of autocrine growth factors secreted by meningioma cells, suggesting that this compound can effectively block both endogenous and exogenous mitogenic stimuli .

Key Findings:

- Inhibition Rates: this compound reduced cell growth by 16% to 54% compared to control samples.

- DNA Synthesis: It inhibited basal DNA synthesis as well as DNA synthesis stimulated by epidermal growth factor (EGF) .

Cardiovascular Applications

This compound has been extensively studied for its effects on restenosis following percutaneous coronary intervention (PCI). Several randomized clinical trials have reported that oral administration of this compound significantly reduces the rates of restenosis compared to standard treatments like aspirin.

Clinical Studies Overview

| Study Name | Treatment Groups | Restenosis Rate (%) | p-value |

|---|---|---|---|

| STARC | This compound 100 mg TID vs. Aspirin | 24.2 (this compound) vs. 39.7 (Aspirin) | <0.01 |

| Nishikawa et al. | This compound 300 mg TID vs. Dipyridamole | 20 vs. 38 | <0.05 |

| Okamoto et al. | This compound 200 mg vs. Placebo | 20 vs. 44.1 | <0.05 |

These studies collectively indicate a consistent trend where this compound treatment results in lower rates of restenosis compared to control groups .

Osteogenic Effects

In addition to its roles in oncology and cardiology, this compound has shown potential in promoting osteogenesis by inhibiting PDGF signaling pathways that normally suppress bone formation. Studies using rat calvarial defect models demonstrated that this compound significantly enhances bone regeneration and osteogenic differentiation of osteoblast precursors.

Mechanistic Insights:

- Signaling Pathways: this compound promotes phosphorylation of Smad1/5/9 and activates MAPK pathways, leading to increased expression of Runx2, a key transcription factor for osteogenesis.

- Synergistic Effects: It has been shown to work synergistically with bone morphogenetic protein (BMP) signaling to enhance osteogenic outcomes .

Properties

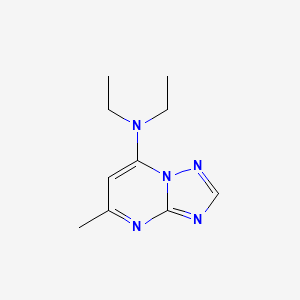

IUPAC Name |

N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-4-14(5-2)9-6-8(3)13-10-11-7-12-15(9)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNOZLZNQMLSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=NC=NN12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045416 | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14745540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Trapidil is thought to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase enzymes. The resultant increase in cAMP potentiates the inhibition of platelets by adenosine. The reduction in platelet activation is likely responsible for the decrease in thromboxane A2 generation seen with trapidil. The increase in cAMP is also likely responsible for the vasdilatory action of trapidil. The increase in protein kinase A activity due to increased cAMP activated L-type calcium channels in the heart leading to increased depolarization and a positive inotropic effect. Lastly, PKA inactivates Raf-1, an activator of mitogen activated protein kinase (MAPK), which leads to a reduction in MAPK activation. This reduction in MAPK prevents mitogenesis due to PDGF binding to PDGF receptors. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15421-84-8 | |

| Record name | Trapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15421-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYG5Y6355E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.